molecular formula C23H17NO5 B12158366 methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate

methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate

Cat. No.: B12158366
M. Wt: 387.4 g/mol
InChI Key: PNTPNCKPWMLVHD-NHDPSOOVSA-N
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Description

Methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is a complex organic compound that features a benzofuran core, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a pyridine derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
  • (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

Uniqueness

Methyl 3-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 3-[[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl]oxymethyl]benzoate

InChI

InChI=1S/C23H17NO5/c1-27-23(26)17-6-2-4-16(10-17)14-28-18-7-8-19-20(12-18)29-21(22(19)25)11-15-5-3-9-24-13-15/h2-13H,14H2,1H3/b21-11-

InChI Key

PNTPNCKPWMLVHD-NHDPSOOVSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3

Origin of Product

United States

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